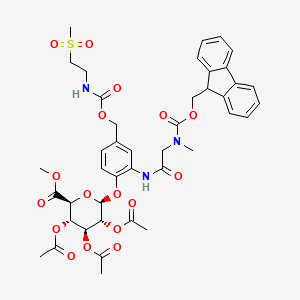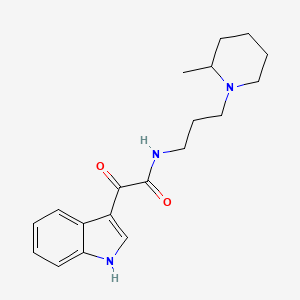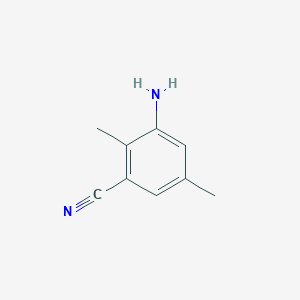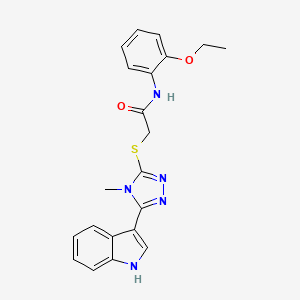
1-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C18H17FN4O2S and its molecular weight is 372.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Compounds with urea or thiourea functionalities, particularly those including fluorophenyl groups, have been synthesized and evaluated for their biological activities. These include antioxidant, anticholinesterase, anticonvulsant, antifungal, and anticancer activities. For example, coumarylthiazole derivatives containing aryl urea/thiourea groups demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some compounds exhibiting significant antioxidant capabilities (Kurt et al., 2015). Similarly, synthesized urea/thiourea derivatives have been evaluated for their anticonvulsant activity and showed promising results in preclinical models (Thakur et al., 2017).
Chemical Synthesis and Modification
The compound's structural features, such as the fluorophenyl and thiophen-2-yl groups, are relevant in chemical synthesis for creating novel entities with potential applications in drug design and material science. Fluorinated compounds, for instance, have been involved in condensation reactions leading to the formation of complex structures with potential utility as pharmaceutical agents or in material applications (Saloutin et al., 2000).
Fluorescent Dyes and Sensing Applications
Derivatives of urea and thiourea, especially when combined with fluorophores, have been utilized in the synthesis of fluorescent dyes. These compounds find applications in bioimaging, diagnostics, and as sensors for various ions and molecules. For instance, a Boranil fluorophore derivative exhibited strong luminescence and was used in labeling experiments, demonstrating the potential of such compounds in biological imaging and molecular diagnostics (Frath et al., 2012).
Antioxidant and Anticancer Studies
Research has also focused on the antioxidant and anticancer activities of urea and thiourea derivatives. Compounds synthesized from these functional groups have been evaluated for their capability to scavenge free radicals and inhibit the growth of cancer cells, highlighting their potential in therapeutic applications (Chandrasekhar et al., 2020).
Properties
IUPAC Name |
1-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c19-14-6-4-13(5-7-14)15-8-9-17(24)23(22-15)11-2-10-20-18(25)21-16-3-1-12-26-16/h1,3-9,12H,2,10-11H2,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJIUZFJGIRVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B2781891.png)

![2-Benzyl-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2781898.png)


![N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B2781902.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(p-tolyl)ethyl)acetamide](/img/structure/B2781907.png)
![N-(4-acetylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2781908.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2781909.png)
![ethyl 2-(3-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2781912.png)

![ethyl {2-[1-(2-bromophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2781914.png)
